Z-Leu-chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

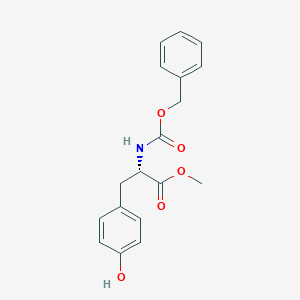

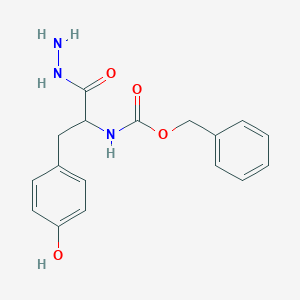

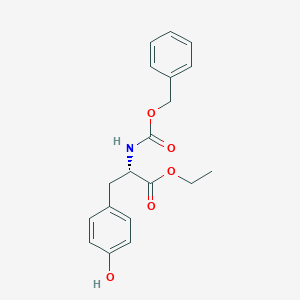

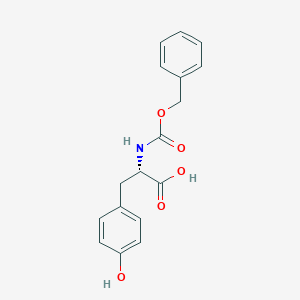

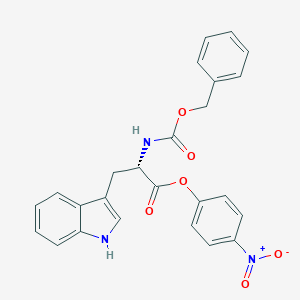

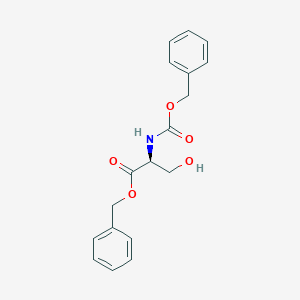

Molecular Structure Analysis

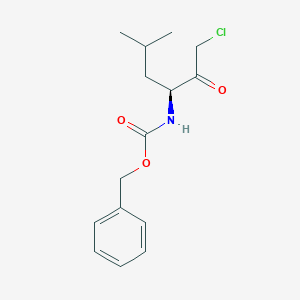

The molecular structure of Z-Leu-chloromethylketone can be represented by various descriptors. For instance, its InChI representation isInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 . The Canonical SMILES representation is CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 and the Isomeric SMILES representation is CC(C)CC@@HCCl)NC(=O)OCC1=CC=CC=C1 . Physical And Chemical Properties Analysis

Z-Leu-chloromethylketone has several computed properties. It has a molecular weight of 297.78 g/mol. Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has eight rotatable bonds. The exact mass and monoisotopic mass of the compound are both 297.1131712 g/mol .科学的研究の応用

Inactivation of Enzymes

Z-Leu-chloromethylketone has been studied for its ability to inactivate various enzymes. In particular, research has focused on its impact on calpain, a calcium-activated proteinase. One study demonstrated the synthesis of Z-Leu-Leu-Tyr-CH2F and its comparative ability to inactivate calpain, alongside its impact on cathepsin L, another enzyme under investigation (Angliker, Anagli, & Shaw, 1992).

Effects on Human Neutrophil Respiratory Burst

Research on Z-Leu-chloromethylketone includes examining its effects on human neutrophil respiratory burst, an important immune response. A study showed that Z-Leu-chloromethylketone, as an inhibitor of chymotrypsin, interfered with superoxide production stimulated by specific chemoattractants in human neutrophils (Gervaix, Kessels, Suter, Lew, & Verhoeven, 1991).

Kinetic Evaluation as Calpain Inhibitors

Further investigations have been conducted on the kinetic evaluation of various inhibitors, including Z-Leu-chloromethylketone, for their efficacy in inhibiting calpain. This includes the development of continuous fluorogenic assays and the identification of selective time-dependent inhibitors (Harris et al., 1995).

Structure-Activity Relationship Studies

There have been structure-activity relationship (SAR) studies of chloromethyl ketone derivatives for selective enzyme inhibitors. These studies aim to understand how different structural components of Z-Leu-chloromethylketone and similar compounds affect their inhibitory activity (Hayashi, Iijima, Katada, & Kiso, 2000).

Implications for Signal Transduction

The effects of Z-Leu-chloromethylketone on signal transduction pathways have also been a subject of research. This includes studying its impact on the activation of phospholipase D in response to certain stimuli in human neutrophils (Kessels, Gervaix, Lew, & Verhoeven, 1991).

特性

IUPAC Name |

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWQHSCPNKTIRU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427233 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-chloromethylketone | |

CAS RN |

52467-54-6 |

Source

|

| Record name | Z-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。